molecular formula C7H4BrNOS B1380734 2-Bromo-5-hydroxybenzothiazole CAS No. 1261493-22-4

2-Bromo-5-hydroxybenzothiazole

Cat. No.: B1380734
CAS No.: 1261493-22-4
M. Wt: 230.08 g/mol
InChI Key: DVKCSKREVCNXIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-hydroxybenzothiazole and its derivatives has been a subject of interest in recent years. The synthesis often involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones . Another method reported involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester, catalyzed by Pd (dppf)Cl 2 CH 2 Cl 2 in the presence of K 2 CO 3 and DMF .


Molecular Structure Analysis

The molecule of this compound is nearly planar, with a dihedral angle of only 3.8 (1.1)° between the benzothiazole and phenyl rings. The C-S-C angle in the thiazole ring is 89.0°, while the C-N-C angle in that ring is 111.5 (3)° .

Scientific Research Applications

Anticancer Properties

2-Bromo-5-hydroxybenzothiazole derivatives have been found to possess significant anticancer properties. For instance, a study by Rajabi (2012) showed that 2-Arylbenzothiazoles, a related compound, have anticancer activities against human breast cancer cells, indicating potential for breast cancer treatment (Rajabi, 2012). Similarly, the synthesis of 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2b][1,2,4]triazoles, which demonstrated promising antiproliferative activity, points towards its potential in cancer therapy (Narayana, Raj, & Sarojini, 2010).

Anti-Inflammatory Applications

Compounds similar to this compound exhibit anti-inflammatory properties. A study by Hibi et al. (1994) on 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles revealed dual inhibitory activity against leukotriene B4 and thromboxane A2, both involved in inflammatory processes (Hibi et al., 1994).

Environmental Applications

In environmental science, this compound derivatives have applications in wastewater treatment. For instance, Wever et al. (1997) isolated Rhodococcus rhodochrous, which degrades 2-Hydroxybenzothiazole, a compound present in industrial wastewater, highlighting its role in environmental remediation (Wever, Cort, Noots, & Verachtert, 1997).

Chemical Synthesis

In chemical synthesis, this compound serves as an intermediate in the production of other compounds. Meroni et al. (2009) described a synthesis route for 2-cyano-6-hydroxybenzothiazole, key in the synthesis of D-luciferin, using a derivative of this compound (Meroni, Ciana, Maggi, & Santaniello, 2009).

Corrosion Inhibition

This compound derivatives have been studied for their corrosion inhibition properties. Danaee and Nikparsa (2020) researched the corrosion inhibition behavior of 2-Amino-6-hydroxybenzothiazole, demonstrating its potential in protecting metals in acidic environments (Danaee & Nikparsa, 2020).

Safety and Hazards

The safety data sheet for 2-Hydroxybenzothiazole suggests that it should be handled with care. It is advised to ensure adequate ventilation, use personal protective equipment as required, and avoid contact with skin, eyes, or clothing. It is also advised to avoid ingestion and inhalation .

Future Directions

The synthesis and study of the pharmacological properties of 2-Bromo-5-hydroxybenzothiazole and its derivatives have become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-hydroxybenzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with human serum albumin, where the interaction is driven by hydrophobic forces and involves hydrogen bonds . This interaction can lead to conformational changes in the protein, affecting its function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species . This disruption in mitochondrial function can lead to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and affecting cellular function . Additionally, its interaction with proteins can lead to changes in their structure and function, further influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, in a rodent model of global cerebral ischemia, different dosages of a related compound showed dose-dependent effects on survival rates and neurological function . High doses of this compound can also lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. For instance, the compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s bioavailability and efficacy, determining its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that this compound can accumulate in the mitochondria, where it exerts its effects on mitochondrial function and cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-bromo-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKCSKREVCNXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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